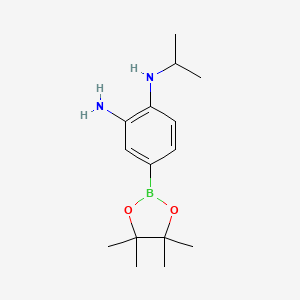
1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Isopropil-4-(tetrametil-1,3,2-dioxaborolan-2-YL)benceno-1,2-diamina es un compuesto químico con la fórmula molecular C15H25BN2O2. Este compuesto se caracteriza por la presencia de un anillo de dioxaborolano unido a un anillo de benceno, que está además sustituido con un grupo isopropilo y dos grupos amino. Se utiliza comúnmente en síntesis orgánica y tiene aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-N-Isopropil-4-(tetrametil-1,3,2-dioxaborolan-2-YL)benceno-1,2-diamina típicamente involucra la reacción de 1-isopropil-4-bromo-2-nitrobenceno con bis(pinacolato)diboron en presencia de un catalizador de paladio. La reacción se lleva a cabo bajo una atmósfera inerte, como nitrógeno o argón, y requiere calentamiento para facilitar la formación del éster de boronato. El grupo nitro se reduce luego a una amina utilizando un agente reductor adecuado, como gas hidrógeno en presencia de un catalizador de paladio o un agente reductor químico como cloruro de estaño(II) .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-N-Isopropil-4-(tetrametil-1,3,2-dioxaborolan-2-YL)benceno-1,2-diamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos amino se pueden oxidar para formar derivados de nitroso o nitro.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El éster de boronato puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y condiciones comunes:
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Reactivos como gas hidrógeno con un catalizador de paladio o cloruro de estaño(II).
Sustitución: Catalizadores de paladio y bases como carbonato de potasio en un solvente orgánico.
Productos principales:
Oxidación: Formación de derivados de nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de compuestos biarílicos a través del acoplamiento de Suzuki-Miyaura.
Aplicaciones Científicas De Investigación
1-N-Isopropil-4-(tetrametil-1,3,2-dioxaborolan-2-YL)benceno-1,2-diamina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través del acoplamiento de Suzuki-Miyaura.
Biología: Se investiga su potencial como ligando en ensayos biológicos y como precursor de moléculas bioactivas.
Medicina: Se explora su potencial en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de intermedios farmacéuticos.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos
Propiedades
Fórmula molecular |
C15H25BN2O2 |
|---|---|
Peso molecular |
276.18 g/mol |
Nombre IUPAC |
1-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C15H25BN2O2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,17H2,1-6H3 |
Clave InChI |
IVLFXLOAXUHLNE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
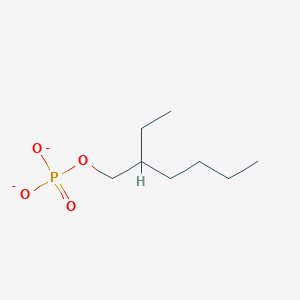
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
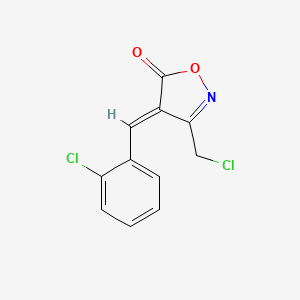
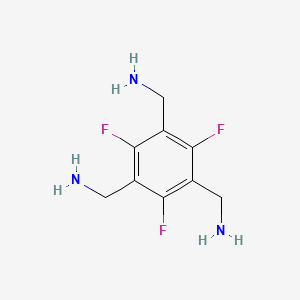

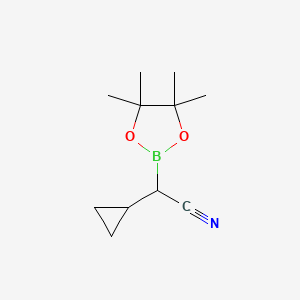

![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
